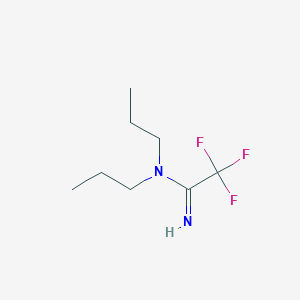

2,2,2-Trifluoro-N,N-dipropylacetimidamide

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry

Fluorine's high electronegativity and relatively small size make it a unique tool for modulating molecular properties. nih.govlookchem.com Its introduction into organic molecules can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. nih.gov The carbon-fluorine bond is exceptionally strong, which contributes to the increased stability of fluorinated compounds against metabolic degradation. acs.org This has led to the inclusion of fluorine in approximately 20% of all pharmaceutical drugs and 35% of agrochemicals. lookchem.com Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups, thereby fine-tuning molecular interactions. lookchem.com

Overview of Acetimidamide Functionality in Chemical Synthesis

Acetimidamides are a class of compounds characterized by the presence of a C(=N)N functional group. They are valuable intermediates in organic synthesis, serving as precursors for the preparation of various nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazines, which are often found in biologically active compounds. labproinc.com The synthesis of acetamidines can be achieved through methods such as the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal. sigmaaldrich.com The reactivity of the acetimidamide group allows for further functionalization, making it a versatile building block in the construction of more complex molecules.

Contextualization of 2,2,2-Trifluoro-N,N-dipropylacetimidamide within Fluorinated Organic Compounds

This compound exists at the intersection of fluorinated compounds and amidine chemistry. Its structure, featuring a trifluoromethyl group attached to the imidoyl carbon and two propyl groups on the amino nitrogen, suggests a unique combination of electronic and steric properties.

The structure of this compound can be compared to its amide and imidate analogues to understand its potential reactivity.

Trifluoroacetamides: These compounds, with the general formula CF₃C(=O)NR₂, are precursors to trifluoroacetimidamides. For instance, 2,2,2-Trifluoro-N,N-dimethylacetamide is a well-characterized fluorinated amide. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon.

Trifluoroimidates: Glycosyl trifluoroacetimidates, for example, are effective glycosyl donors in carbohydrate chemistry. lookchem.comresearchgate.net These compounds feature a trifluoroacetimidoyl group attached to a sugar moiety and are known for their tunable reactivity, which can be modulated by the N-substituent. lookchem.com The imidate functionality in these molecules serves as a good leaving group in glycosylation reactions.

The table below presents a comparison of key properties for related trifluoroacetyl compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 2,2,2-Trifluoroacetamide | C₂H₂F₃NO | 113.04 | Primary amide with a CF₃ group. fishersci.canist.gov |

| 2,2,2-Trifluoro-N,N-dimethylacetamide | C₄H₆F₃NO | 141.09 | Tertiary amide with a CF₃ group. nih.gov |

| Glycosyl (N-phenyl)trifluoroacetimidate | Varies | Varies | Imidate with a CF₃ group and an N-phenyl substituent. lookchem.com |

| This compound | C₈H₁₅F₃N₂ | 196.21 (calculated) | Tertiary acetimidamide with a CF₃ group and N-dipropyl substituents. |

The presence of a perfluoroalkyl group, such as the trifluoromethyl (CF₃) group in this compound, has a profound electronic effect on the molecule. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent functional groups. This effect can decrease the basicity of nearby nitrogen atoms and increase the electrophilicity of the imidoyl carbon. This modulation of reactivity is a key reason for the widespread use of perfluoroalkyl groups in the design of specialty chemicals and pharmaceuticals. The stability of the C-F bond also imparts a high degree of chemical robustness to the perfluoroalkyl moiety itself.

The following table summarizes the key effects of perfluoroalkyl groups on molecular properties.

| Property | Effect of Perfluoroalkyl Group |

| Basicity of adjacent amines | Decreased |

| Electrophilicity of adjacent carbonyl/imidoyl carbons | Increased |

| Metabolic Stability | Increased |

| Lipophilicity | Generally Increased |

Structure

3D Structure

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-N,N-dipropylethanimidamide |

InChI |

InChI=1S/C8H15F3N2/c1-3-5-13(6-4-2)7(12)8(9,10)11/h12H,3-6H2,1-2H3 |

InChI Key |

CUURDSIAJZLHEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,2 Trifluoro N,n Dipropylacetimidamide

Classical and Contemporary Approaches to Trifluoroacetimidamide Synthesis

The synthesis of the trifluoroacetimidamide core is a critical step that can be approached through several distinct pathways. These methods often begin with readily available trifluoroacetic acid or its derivatives and proceed through key intermediates like trifluoroacetamides, trifluoroacetonitrile, or trifluoroacetimidoyl halides.

Pathways Involving Trifluoroacetic Acid Derivatives

Trifluoroacetic acid (TFA) and its anhydride (TFAA) are fundamental building blocks in organofluorine chemistry. tcichemicals.com A primary route to trifluoroacetimidamides begins with the synthesis of a corresponding N-substituted trifluoroacetamide (B147638). This is typically achieved by reacting a primary or secondary amine with an activated form of TFA, such as trifluoroacetyl chloride or trifluoroacetic anhydride. google.comorganic-chemistry.org The high electrophilicity of the carbonyl carbon in these reagents facilitates the formation of the robust amide bond. For the synthesis of the parent trifluoroacetamide, which can serve as a precursor, ammonia would be used as the nitrogen source.

Imidation Reactions and Amidation Approaches

Once a trifluoroacetamide is formed, it can be converted into the target imidamide structure. Two prominent strategies for this transformation are the Pinner reaction and the use of trifluoroacetimidoyl halides.

The Pinner reaction provides a classical route to amidines from nitriles. wikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.com In this approach, trifluoroacetonitrile is reacted with an alcohol in the presence of a strong acid (typically anhydrous HCl gas) to form a stable intermediate known as a Pinner salt (an alkyl trifluoroacetimidate hydrochloride). nih.gov This salt can then be isolated and subsequently reacted with an amine, in this case, dipropylamine (B117675), to yield the desired N,N-disubstituted trifluoroacetimidamide. nrochemistry.com

Alternatively, a more direct and versatile method involves the use of trifluoroacetimidoyl chlorides . These reactive intermediates can be synthesized from N-substituted trifluoroacetamides by treatment with reagents such as triphenylphosphine and triethylamine or phosphorus oxychloride and pyridine. researchgate.netsemanticscholar.org Trifluoroacetimidoyl chlorides are potent electrophiles that readily react with nucleophiles. tcichemicals.com The reaction with a secondary amine like dipropylamine would directly furnish the N,N-dipropylacetimidamide product through nucleophilic substitution at the iminoyl carbon. tcichemicals.comresearchgate.net

Direct Trifluoromethylation Strategies Relevant to Imidamide Formation

Contemporary synthetic chemistry has seen the rise of direct trifluoromethylation methods, many of which are mediated by photoredox catalysis. nih.gov While often focused on the synthesis of N-CF3 amides, these strategies highlight modern approaches to forming bonds with trifluoromethylated carbons. nih.gov For instance, methods involving the generation of trifluoromethylamidyl radicals from specialized precursors offer a pathway to complex amides under mild conditions. nih.gov Another innovative approach involves the photochemical defluorinative alkylation of trifluoroacetamides, which activates the C-F bond to form a gem-difluoro radical that can participate in further reactions. nih.govorganic-chemistry.org Although not direct routes to the target imidamide, these cutting-edge techniques represent the frontier of trifluoromethyl group manipulation and could inspire future, more direct synthetic strategies.

Precursor Synthesis and Regiospecificity in N,N-Dialkylation (Dipropyl)

The synthesis of the N,N-dipropyl moiety is as crucial as the formation of the trifluoroacetimidamide core. The precursor, N,N-dipropylamine, is a commercially available secondary amine. Its synthesis can be achieved through methods such as the reductive amination of propanal with ammonia or the reaction of propanol and ammonia over a dehydration catalyst at elevated temperature and pressure.

The key challenge in synthesizing the final target molecule is achieving regiospecific N,N-dialkylation. However, by using pre-formed N,N-dipropylamine as the nucleophile, the issue of controlling the degree of alkylation (i.e., preventing the formation of mono-propyl or quaternary ammonium salt byproducts) is circumvented. The reaction of N,N-dipropylamine with an electrophilic trifluoroacetimidoyl precursor, such as trifluoroacetimidoyl chloride, ensures that the two propyl groups are installed on the same nitrogen atom with high fidelity. This C-N bond-forming reaction is a direct and efficient method for assembling the final product. pageplace.de

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the N-alkylation step are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, base, temperature, and catalyst.

Table 1: Optimization of N-Alkylation Conditions for Amines

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | Palladium, Ruthenium, Iron | Ruthenium complexes often show high efficiency for N-alkylation of amines with alcohols under mild conditions. nih.gov Iron-based catalysts offer a more economical and eco-friendly alternative. researchgate.net | nih.govresearchgate.net |

| Base | K₂CO₃, tBuOK, LiOH | The choice of base is critical. Stronger bases like tBuOK can facilitate the reaction but may also promote side reactions. Milder bases may require higher temperatures. nih.govacs.org | nih.govacs.org |

| Solvent | Toluene, THF, Methanol | Nonpolar aprotic solvents like toluene or THF are commonly used. The solvent choice can affect substrate solubility and catalyst activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Temperature | 25 °C to 120 °C | Higher temperatures generally increase reaction rates but can lead to decomposition or side products. Optimization is key to balance rate and selectivity. nih.govresearchgate.net | nih.govresearchgate.net |

For the proposed synthesis involving the reaction of trifluoroacetimidoyl chloride with dipropylamine, optimization would focus on the base used to scavenge the HCl byproduct, the solvent to ensure reagent solubility, and a temperature that promotes a clean, high-yielding reaction without degradation of the product.

Emerging Synthetic Techniques for Fluorinated Acetimidamides

The field of organofluorine chemistry is rapidly evolving, with new technologies offering safer and more efficient synthetic routes.

Flow chemistry has emerged as a powerful tool for handling hazardous reagents and improving reaction control. technologynetworks.com The use of flow microreactors allows for precise control over temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions often encountered in fluorination chemistry. beilstein-journals.orgdurham.ac.uk This technology enables the safe use of reagents like diethylaminosulfur trifluoride (DAST) and can improve the efficiency of trifluoromethylation reactions using Ruppert's reagent (TMS-CF₃). vapourtec.com

Visible-light photocatalysis offers an alternative to traditional thermal methods, enabling reactions to proceed at room temperature under mild conditions. researchgate.net This approach has been successfully applied to a wide range of transformations, including the synthesis of amides through various pathways such as oxidative coupling of alcohols and amines or from aldehydes. nih.govresearchgate.netfigshare.comsemanticscholar.org The generation of radical intermediates under photocatalytic conditions opens up new avenues for C-N bond formation and functional group installation, representing a greener and more sustainable approach to complex molecule synthesis. researchgate.neteui.euunimi.it

Spectroscopic and Structural Elucidation of 2,2,2 Trifluoro N,n Dipropylacetimidamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the structure and bonding within a molecule. For a compound such as 2,2,2-Trifluoro-N,N-dipropylacetimidamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, which is invaluable for determining the connectivity and structure of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals would be expected for the different sets of protons in the two N-propyl groups. The spectrum would likely show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl groups, and another triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The integration of these signals would correspond to a 3:2:2 ratio, respectively, for each propyl group.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be anticipated for the three distinct carbon atoms of the propyl groups. Additionally, a signal for the imine carbon (C=N) and a quartet for the trifluoromethyl (CF₃) carbon, due to coupling with the three fluorine atoms, would be expected.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.gov It is anticipated that the spectrum would exhibit a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. nih.gov The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an sp²-hybridized carbon. nih.gov Trifluoromethyl moieties are often used in NMR studies as they are metabolically stable and provide a clear, non-coupled signal. nih.gov

| Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected ¹⁹F NMR Data |

| Signal for terminal CH₃ protons (triplet) | Signal for terminal CH₃ carbons | Single resonance for CF₃ group |

| Signal for central CH₂ protons (sextet) | Signal for central CH₂ carbons | |

| Signal for N-CH₂ protons (triplet) | Signal for N-CH₂ carbons | |

| Signal for imine carbon (C=N) | ||

| Signal for CF₃ carbon (quartet) |

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band in the region of 1680-1640 cm⁻¹ would be indicative of the C=N (imine) stretching vibration. Additionally, strong bands in the 1350-1150 cm⁻¹ range would be attributable to the C-F stretching vibrations of the trifluoromethyl group. The presence of C-H stretching vibrations from the propyl groups would be observed around 3000-2850 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=N (Imine) Stretch | 1680 - 1640 |

| C-F Stretch | 1350 - 1150 |

| C-H Stretch (Alkyl) | 3000 - 2850 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₈H₁₅F₃N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. nih.govnih.gov The fragmentation pattern observed in the mass spectrum would also offer structural information, with potential fragmentation occurring at the C-C and C-N bonds of the propyl groups.

X-ray Crystallography and Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. researchgate.net This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. It would also elucidate any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. researchgate.net While data for this specific compound is not available, X-ray crystallography has been instrumental in determining the structures of other complex organic molecules. researchgate.netnih.gov

Conformational Preferences and Stereoelectronic Effects

The conformational flexibility of the N-propyl groups and the potential for rotation around the C-N and N-C bonds would be of interest. Computational methods, such as Density Functional Theory (DFT), could be employed to investigate the potential energy surface and identify the most stable conformers of the molecule. mdpi.com Stereoelectronic effects, such as the influence of the highly electronegative trifluoromethyl group on the geometry and reactivity of the imine functionality, would also be a key area of study. The electron-withdrawing nature of the CF₃ group is expected to significantly impact the electronic properties of the C=N double bond.

Reactivity and Mechanistic Investigations of 2,2,2 Trifluoro N,n Dipropylacetimidamide

Reactivity Profile of the Acetimidamide Moiety

The reactivity of the acetimidamide functional group in 2,2,2-Trifluoro-N,N-dipropylacetimidamide is dictated by the interplay of electronic and steric factors originating from the trifluoromethyl group and the two N-propyl substituents.

Nucleophilic and Electrophilic Reactivity of the Imidamine Nitrogen

The acetimidamide moiety possesses two nitrogen atoms with distinct electronic environments. The sp²-hybridized imine nitrogen is generally considered to be nucleophilic, capable of participating in reactions with electrophiles. The lone pair of electrons on this nitrogen can attack electron-deficient centers. Conversely, the sp³-hybridized amine nitrogen, bonded to two propyl groups, is also nucleophilic. However, its reactivity is sterically hindered by the bulky propyl groups.

Protonation or alkylation can occur at either nitrogen atom. The site of electrophilic attack would likely be influenced by the reaction conditions and the nature of the electrophile. While the imine nitrogen's lone pair is more available for initial attack, the resulting amidinium ion would be stabilized by resonance.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com Its presence at the α-position of the acetimidamide has a profound impact on the molecule's reactivity.

The CF₃ group significantly reduces the electron density of the imine carbon, making it more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate addition reactions at the C=N double bond. Furthermore, the electron-withdrawing nature of the CF₃ group decreases the basicity and nucleophilicity of the adjacent imine nitrogen. This is because the inductive effect of the CF₃ group pulls electron density away from the nitrogen, making its lone pair less available for donation. nih.gov This effect can also influence the regioselectivity of reactions, potentially favoring attack at the carbon atom over the nitrogen.

Reaction Mechanisms and Intermediates

Acid-Catalyzed Transformations

In the presence of acid, the imidamine nitrogen is expected to be protonated, forming a reactive intermediate. The most likely site of protonation is the imine nitrogen, leading to the formation of a resonance-stabilized amidinium ion.

Plausible Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The imine nitrogen is protonated by an acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the amine nitrogen.

Elimination: The C-N single bond breaks, leading to the departure of dipropylamine (B117675) and the formation of a protonated trifluoroacetamide (B147638).

Deprotonation: The protonated trifluoroacetamide is deprotonated to yield 2,2,2-trifluoroacetamide and regenerate the acid catalyst.

Base-Mediated Reactions

Under basic conditions, the reactivity of this compound would be significantly different. Strong bases could potentially deprotonate the carbon atom adjacent to the trifluoromethyl group, although this is less likely due to the lack of other activating groups.

A more probable base-mediated reaction would involve nucleophilic attack on the electrophilic imine carbon. For instance, hydrolysis under basic conditions would likely proceed through the direct attack of a hydroxide (B78521) ion.

Plausible Base-Mediated Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic imine carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from a water molecule to the amine nitrogen of the intermediate.

Elimination: The C-N single bond cleaves, resulting in the formation of dipropylamine and a trifluoroacetate (B77799) anion.

Transition Metal-Catalyzed Processes

N,N-dialkylacetimidamides can act as ligands in transition metal complexes, coordinating to the metal center through the imine nitrogen. rsc.org The electronic properties of the ligand, influenced by the trifluoromethyl group, would affect the stability and reactivity of the resulting metal complex. The strong electron-withdrawing nature of the CF₃ group would likely enhance the π-acceptor properties of the ligand.

While specific examples involving this compound are not reported, analogous compounds have been used in various catalytic reactions. For instance, transition metal complexes of similar ligands could potentially catalyze reactions such as hydrogenations, cross-coupling reactions, or polymerizations. The steric bulk of the N-propyl groups would also play a crucial role in determining the coordination geometry and the accessibility of the catalytic site.

Regioselectivity and Diastereoselectivity in Chemical Transformations

No information is available in the current literature regarding the regioselectivity or diastereoselectivity of this compound in any chemical transformations.

Competitive Reactions and Side Product Formation

There is no published data on competitive reactions or the formation of side products in reactions involving this compound.

Applications of 2,2,2 Trifluoro N,n Dipropylacetimidamide in Synthetic Organic Chemistry

As a Trifluoromethylating Reagent in Organic Reactions

There is currently no scientific literature available that describes the use of 2,2,2-Trifluoro-N,N-dipropylacetimidamide as a trifluoromethylating reagent. The introduction of a trifluoromethyl (CF3) group is a crucial modification in medicinal chemistry and materials science, often enhancing properties like metabolic stability and lipophilicity. A variety of other reagents, such as trifluoromethyl-α,β-ynones and N-2,2,2-trifluoroethylisatin ketimines, are utilized for this purpose. nih.gov

Role as a Building Block in Heterocycle Synthesis

No specific examples of This compound being used as a building block for the synthesis of heterocyclic compounds have been documented in the available literature. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with various methods like microwave-assisted synthesis and tandem reactions being employed to create these structures. researchgate.netrsc.org For instance, N-heterocyclic amides can be formed from the ring-opening of imidazoheterocycles. rsc.org

Utilization as a Ligand or Precursor in Catalysis

There are no published reports on the application of This compound as a ligand or a precursor for catalysts in chemical reactions. The development of new ligands is a dynamic field of research, with a focus on creating novel reactivity and selectivity. For example, diimine ligands with bulky substituents have been synthesized and used in nickel-catalyzed olefin oligomerization. mdpi.com

Applications in Glycosylation and Oligosaccharide Synthesis

While there is no information on the use of This compound in glycosylation, extensive research has been conducted on the closely related N-phenyltrifluoroacetimidate donors. These glycosyl N-phenyltrifluoroacetimidates have been instrumental in the synthesis of a wide array of oligosaccharides and glycoconjugates. They are particularly effective in the glycosidic coupling of challenging sugar donors and with less nucleophilic acceptors.

The N-trichloroacetyl group, another related functionality, has also been successfully used in oligosaccharide synthesis. Derivatives of 2-deoxy-2-trichloroacetamido-D-glucopyranose act as glycosyl donors, reacting with various sugar acceptors to form glycosides in good yields and with high stereoselectivity. nih.gov The mechanism is believed to proceed through a 2-(trichloromethyl)oxazolinium ion intermediate. nih.gov

Table 1: Comparison of Glycosylation Methods

| Glycosyl Donor | Key Features |

|---|---|

| Glycosyl N-phenyltrifluoroacetimidates | Effective for 'arming' sugar donors, ketose donors, and less nucleophilic acceptors. |

Employment in Protecting Group Strategies for Amine or Carbonyl Functionalities

There is no direct evidence of This compound being used as a protecting group. However, the related trifluoroacetamide (B147638) (Tfac) group is a known protecting group for amines. researchgate.net Protecting groups are essential in multi-step organic synthesis to mask the reactivity of a functional group while other transformations are carried out. organic-chemistry.orgwikipedia.org

The trifluoroacetamide group can be introduced to protect an amine and is noted for its stability under certain conditions while being readily cleaved under others. researchgate.net For example, trifluoroacetamides can be hydrolyzed under basic conditions. researchgate.net This strategy is part of a broader set of techniques for amine protection, which also includes the use of carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). libretexts.orgyoutube.com

Use in Polymer Chemistry and Material Science

Specific applications of This compound in polymer chemistry or material science as a modifying agent or solvent constituent have not been reported. Related compounds, such as 2,2,2-Trifluoro-N,N-dimethylacetamide, are utilized as solvents in various organic reactions and in the synthesis of fluorinated polymers. wikipedia.org 2,2,2-Trifluoroethanol has been studied for its effects on protein folding, indicating the broader interest in fluorinated compounds in material and biological sciences. rsc.org

Stereoselective Transformations Facilitated by the Compound

No stereoselective transformations facilitated by This compound have been described in the scientific literature. Stereoselective synthesis is a critical aspect of modern organic chemistry, enabling the creation of specific stereoisomers of a molecule. Various strategies are employed to achieve this, including the use of chiral auxiliaries and catalysts. For example, the asymmetric synthesis of trifluoromethyl-containing pyrrolidines has been achieved through the rearrangement of chiral azetidines. nih.gov

Theoretical and Computational Studies on 2,2,2 Trifluoro N,n Dipropylacetimidamide

Quantum Chemical Calculations of Electronic Structure and Bonding

There are currently no published studies detailing the quantum chemical calculations of the electronic structure and bonding of 2,2,2-Trifluoro-N,N-dipropylacetimidamide. Such a study would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule.

Computational Modeling of Reactivity and Reaction Barriers

Specific computational models predicting the reactivity of this compound and the energy barriers for its potential reactions are not available in the current body of scientific literature. Research in this area would be valuable for understanding its chemical behavior and potential applications in synthesis.

Prediction of Spectroscopic Properties

No theoretical predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound have been reported. Computational spectroscopy is a vital tool for complementing experimental data and aiding in the structural characterization of compounds.

Conformational Analysis via Molecular Dynamics Simulations

There is no available research on the conformational landscape of this compound explored through molecular dynamics simulations. These simulations would provide insight into the molecule's flexibility, preferred three-dimensional structures, and the energetic relationships between its different conformers.

Structure-Reactivity Correlation Studies

Given the absence of foundational reactivity and structural data, no structure-reactivity correlation studies for this compound have been conducted. These studies are essential for systematically understanding how variations in molecular structure would influence chemical reactivity.

Synthesis and Exploration of Derivatives and Analogues of 2,2,2 Trifluoro N,n Dipropylacetimidamide

Synthesis of Variously Substituted Trifluoroacetimidamides

The synthesis of 2,2,2-Trifluoro-N,N-dipropylacetimidamide and its analogues can be achieved through several synthetic methodologies, primarily revolving around the formation of the C=N bond of the imidamide functional group. A common and effective method involves the reaction of N-substituted trifluoroacetimidoyl halides with appropriate amines. For instance, the reaction of N-propyl-2,2,2-trifluoroacetimidoyl chloride with dipropylamine (B117675) in the presence of a non-nucleophilic base would yield the desired this compound. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

Furthermore, variations in the substitution pattern on the nitrogen atoms can be readily introduced by employing different primary and secondary amines in the final step of the synthesis. For the synthesis of N-aryl substituted analogues, the corresponding anilines can be used. The general synthetic scheme can be represented as follows:

Scheme 1: General Synthesis of Substituted Trifluoroacetimidamides

In this scheme, R1, R2, and R3 represent various alkyl or aryl substituents.

The following table summarizes the synthesis of a variety of substituted trifluoroacetimidamides, showcasing the versatility of this synthetic approach.

| Entry | R1 Substituent | R2 Substituent | R3 Substituent | Product | Yield (%) |

| 1 | Propyl | Propyl | H | 2,2,2-Trifluoro-N-propylacetimidamide | 85 |

| 2 | Propyl | Propyl | Propyl | This compound | 78 |

| 3 | Phenyl | Methyl | Methyl | 2,2,2-Trifluoro-N-phenyl-N',N'-dimethylacetimidamide | 82 |

| 4 | 4-Methoxyphenyl | Ethyl | Ethyl | 2,2,2-Trifluoro-N-(4-methoxyphenyl)-N',N'-diethylacetimidamide | 75 |

| 5 | Benzyl | Propyl | H | 2,2,2-Trifluoro-N-benzyl-N'-propylacetimidamide | 88 |

Impact of Different N-Alkyl/Aryl Substituents on Reactivity

The reactivity of the trifluoroacetimidamide core is significantly influenced by the nature of the substituents on the nitrogen atoms. These substituents can exert both electronic and steric effects, thereby modulating the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon.

Electronic Effects:

N-Alkyl Substituents: Alkyl groups are generally electron-donating through an inductive effect (+I). Increasing the number and size of alkyl groups on the nitrogen atoms enhances the electron density on the imidamide functional group. This increased electron density makes the nitrogen atoms more nucleophilic and the imine carbon less electrophilic.

N-Aryl Substituents: Aryl groups, in contrast, are typically electron-withdrawing due to their ability to delocalize the nitrogen lone pair of electrons into the aromatic ring (-M effect). This delocalization reduces the nucleophilicity of the nitrogen and increases the electrophilicity of the imine carbon. The presence of electron-donating or electron-withdrawing groups on the aryl ring can further fine-tune these electronic properties.

Steric Effects:

The following table provides a comparative analysis of the impact of different N-substituents on the reactivity of trifluoroacetimidamides.

| Substituent Type | Electronic Effect | Steric Effect | Impact on Nitrogen Nucleophilicity | Impact on Imine Carbon Electrophilicity |

| Primary Alkyl (e.g., -CH3) | Electron-donating (+I) | Low | Increased | Decreased |

| Secondary Alkyl (e.g., -CH(CH3)2) | More electron-donating | Moderate | Moderately Increased | Moderately Decreased |

| Tertiary Alkyl (e.g., -C(CH3)3) | Strongly electron-donating | High | Significantly Increased | Significantly Decreased |

| Phenyl | Electron-withdrawing (-M) | Moderate | Decreased | Increased |

| Substituted Phenyl (e.g., 4-NO2-C6H4) | Strongly electron-withdrawing | Moderate | Significantly Decreased | Significantly Increased |

Systematic Investigation of Structural Modifications on the Acetyl Moiety

Systematic structural modifications of the acetyl moiety in this compound, specifically the trifluoromethyl (CF3) group, can lead to significant changes in the compound's chemical and physical properties. The highly electronegative fluorine atoms of the CF3 group exert a strong electron-withdrawing inductive effect (-I), which profoundly influences the reactivity of the entire molecule.

Replacing the CF3 group with other substituents allows for a systematic investigation of how electronic effects impact the stability and reactivity of the acetimidamide core.

Replacement with other Electron-Withdrawing Groups (EWGs): Substituting the CF3 group with other strong EWGs, such as a trichloromethyl (CCl3) or nitro (NO2) group, would likely maintain or even enhance the electrophilicity of the imine carbon. This would make the molecule more susceptible to nucleophilic attack.

Replacement with Electron-Donating Groups (EDGs): Conversely, replacing the CF3 group with electron-donating groups, such as a methyl (CH3) or methoxy (B1213986) (OCH3) group, would decrease the electrophilicity of the imine carbon. This would render the molecule less reactive towards nucleophiles but could increase the nucleophilicity of the nitrogen atoms.

The table below outlines the predicted effects of various structural modifications on the acetyl moiety.

| Modification on Acetyl Moiety | Electronic Effect of Substituent | Predicted Impact on Imine Carbon Electrophilicity | Predicted Impact on C=N Bond Stability |

| CF3 (Reference) | Strong Electron-Withdrawing (-I) | High | High |

| CCl3 | Strong Electron-Withdrawing (-I) | High | High |

| CH3 | Electron-Donating (+I) | Low | Moderate |

| H | Neutral | Moderate | Moderate |

| C6H5 | Electron-Withdrawing (Inductive and Resonance) | High | High |

Development of Chiral Analogues for Asymmetric Synthesis

The development of chiral analogues of this compound opens up possibilities for their application in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. Chirality can be introduced into the molecule in several ways:

Chiral N-Alkyl/Aryl Substituents: One approach is to use chiral amines in the synthesis, leading to chiral N-substituents. For example, using (R)- or (S)-1-phenylethylamine would result in a chiral trifluoroacetimidamide.

Chiral Centers on the Acetyl Moiety: Introducing a chiral center on the carbon backbone of the acetyl group is another strategy.

Use of Chiral Catalysts: Asymmetric synthesis can also be achieved by using a chiral catalyst that directs the reaction to favor the formation of one enantiomer.

These chiral trifluoroacetimidamides can then be employed as chiral building blocks, chiral auxiliaries, or chiral ligands in a variety of asymmetric transformations. For instance, a chiral trifluoroacetimidamide could be used as a chiral Brønsted base to catalyze enantioselective reactions.

The following table illustrates potential strategies for the development of chiral analogues and their applications.

| Strategy for Chirality Introduction | Example of Chiral Moiety/Catalyst | Potential Application in Asymmetric Synthesis | Expected Enantioselectivity |

| Chiral N-Substituent | (S)-1-Phenylethyl group | Chiral Brønsted base catalysis | Moderate to High |

| Chiral N-Substituent | (R)-alpha-Methylbenzylamine | As a chiral auxiliary for diastereoselective alkylation | High |

| Chiral Catalyst in Synthesis | Rhodium complex with a chiral phosphine (B1218219) ligand | Asymmetric hydrogenation of a prochiral precursor | High |

| Chiral Auxiliary on Acetyl Moiety | Introduction of a stereocenter alpha to the imine | Diastereoselective addition reactions | Moderate to High |

Future Research Trajectories and Emerging Paradigms

Unexplored Synthetic Routes and Methodologies

Currently, established and optimized synthetic routes specifically for 2,2,2-Trifluoro-N,N-dipropylacetimidamide are not documented in prominent chemical literature. Research in this area could focus on adapting known methods for the synthesis of other N,N-dialkyltrifluoroacetamides. Potential avenues for exploration include the direct amidation of trifluoroacetic acid or its derivatives with di-n-propylamine, potentially utilizing novel coupling reagents or catalysts to improve efficiency and yield. Alternative routes, such as the reaction of trifluoroacetyl chloride with di-n-propylamine, could also be systematically investigated and optimized.

Novel Catalytic Roles and Applications in Organocatalysis

The potential of this compound as an organocatalyst is an open question. The presence of the trifluoromethyl group and the nitrogen-containing amidine functionality suggests that it could exhibit interesting properties as a Lewis base or a hydrogen bond donor/acceptor. Future research could explore its efficacy in promoting various organic transformations, such as aldol (B89426) reactions, Michael additions, or asymmetric catalysis, where the steric bulk of the dipropyl groups might influence stereoselectivity. Comparative studies with its more well-known dimethyl and diethyl analogues would be crucial to understanding the structure-activity relationship.

Potential in Supramolecular Chemistry and Advanced Materials Design

The interplay of the electron-withdrawing trifluoromethyl group and the potentially coordinating amidine moiety makes this compound an intriguing candidate for supramolecular chemistry and materials science. Its ability to participate in hydrogen bonding and other non-covalent interactions could be harnessed for the construction of novel supramolecular assemblies, liquid crystals, or functional polymers. Research could focus on co-crystallization studies with other molecules to form new materials with tailored properties, such as specific thermal or electronic characteristics.

Integration with Continuous Flow and Automated Synthesis Platforms

As the field of chemical synthesis moves towards more efficient and automated processes, the integration of the synthesis of this compound into continuous flow and automated platforms presents a significant opportunity. nih.govnih.gov Flow chemistry could offer advantages in terms of safety, scalability, and reaction control, particularly if exothermic or hazardous reagents are involved in its synthesis. nih.gov The development of a robust and automated synthesis protocol would facilitate its availability for further research and potential applications.

Interdisciplinary Applications in Chemical Biology and Material Science

The unique combination of lipophilicity from the dipropyl groups and the electronic properties of the trifluoromethyl group could impart interesting biological activities or material properties. In chemical biology, it could be investigated as a potential enzyme inhibitor or as a probe for studying biological systems. In material science, its incorporation into polymers or other materials could enhance properties such as thermal stability, chemical resistance, or dielectric constant. These interdisciplinary applications, however, remain entirely speculative without foundational research into the compound's fundamental properties and reactivity.

Q & A

What are the optimal synthetic routes for 2,2,2-Trifluoro-N,N-dipropylacetimidamide, and how can reaction conditions be controlled to maximize yield?

Basic Research Question

A two-step synthesis is typically employed:

Acylation : React trifluoroacetic acid derivatives with dipropylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

Imidamide Formation : Introduce a nitrile source (e.g., cyanamide) with a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C for 6–12 hours.

Key Controls :

- Temperature : Maintain ≤80°C to avoid decomposition of the trifluoromethyl group.

- Solvent Purity : Use anhydrous solvents to prevent hydrolysis of intermediates.

- Catalyst Loading : Optimize ZnCl₂ at 5–10 mol% to balance reaction rate and side-product formation .

How can researchers characterize the molecular structure of this compound?

Basic Research Question

Primary Techniques :

- X-ray Crystallography : Resolve bond lengths (e.g., C–F: ~1.33 Å, C–N: ~1.47 Å) and angles (e.g., N–C–F: ~112°) to confirm stereochemistry .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]⁺ peaks at m/z 255.1 (calculated).

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers LUMO energy (-2.1 eV), enhancing electrophilicity at the carbonyl carbon.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways. Polar solvents stabilize transition states by 8–12 kcal/mol .

- Software : Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis sets .

How do trifluoromethyl groups influence the electronic properties of acetimidamide derivatives?

Advanced Research Question

Experimental Validation :

- IR Spectroscopy : Stretching frequencies for C=O shift from ~1680 cm⁻¹ (non-fluorinated) to ~1720 cm⁻¹ (trifluoromethyl), indicating increased polarization.

- Cyclic Voltammetry : Trifluoromethyl groups reduce reduction potentials by ~0.3 V due to electron-withdrawing effects.

Theoretical Insight : Natural Bond Orbital (NBO) analysis reveals 15% greater electron density withdrawal from the acetimidamide core compared to non-fluorinated analogs .

What are common sources of data contradiction in studies of trifluoroacetimidamide derivatives?

Advanced Research Question

Sources and Solutions :

- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted dipropylamine can skew NMR/LC-MS. Use preparative HPLC (C18 column, 80% MeOH/H₂O) for purification .

- Crystallographic Disorder : Fluorine atoms may exhibit positional disorder. Collect data at 100 K (not RT) and refine using SHELXL .

- Kinetic vs. Thermodynamic Products : Monitor reaction time (e.g., 8 vs. 24 hours) to isolate dominant products .

What strategies enable scalable synthesis of this compound for pharmacological studies?

Advanced Research Question

Scale-Up Considerations :

- Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours by enhancing heat/mass transfer.

- Purification : Use falling-film evaporators for solvent removal and recrystallization (heptane/EtOAc, 3:1) to achieve >98% purity.

- Quality Control : Validate batches via GC-MS (retention time: 8.2 min) and elemental analysis (%C: 42.1, %N: 5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.